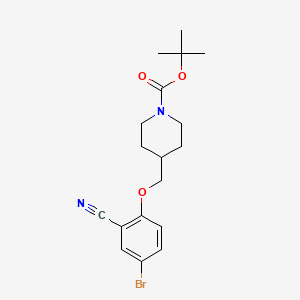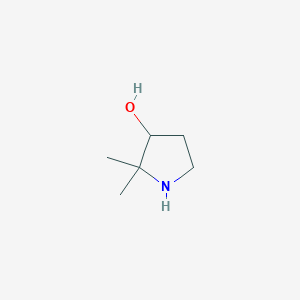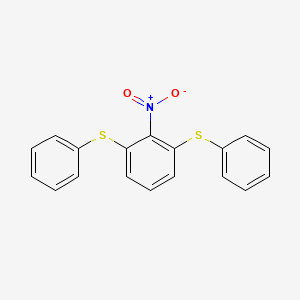
4-氯-6-(3-噻吩基)嘧啶
描述
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods . For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of pyrimidines is crucial for their pharmacological effects .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For example, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .科学研究应用
新型嘧啶衍生物的合成
嘧啶是各种天然产物和合成药物中必不可少的杂环化合物。化合物“4-氯-6-(3-噻吩基)嘧啶”可以用作合成新型衍生物的起始原料。这些衍生物可能具有抗菌和抗微生物活性。 疏水侧链的引入可以增强与血清素受体的结合亲和力,这对开发新的药物至关重要 .
抗炎应用
嘧啶衍生物通过抑制重要炎症介质(如前列腺素E2、诱导型一氧化氮合酶和肿瘤坏死因子-α)的表达和活性,已显示出显著的抗炎作用。 这使得“4-氯-6-(3-噻吩基)嘧啶”成为开发新型抗炎药物的潜在候选药物 .
抗癌活性
最近的研究表明,嘧啶衍生物可以表现出有效的抗癌活性。 包括“4-氯-6-(3-噻吩基)嘧啶”在内的嘧啶的结构修饰,可以导致通过细胞凋亡诱导癌细胞系死亡的化合物,特别是通过抑制CDK等酶 .
激酶抑制剂的开发
“4-氯-6-(3-噻吩基)嘧啶”用作开发有效激酶抑制剂的支架。 这些抑制剂是癌症治疗的有希望的候选药物,可用于创建治疗过敏性皮炎等炎症性皮肤病的创新疗法 .
作用机制
The mechanism of action of pyrimidine, 4-chloro-6-(3-thienyl)- is not yet fully understood. However, it is believed that the 4-chloro-6-(3-thienyl)- substituent attached to the pyrimidine ring is involved in the binding of this compound to various biological targets. Additionally, this compound has been shown to interact with proteins and enzymes, suggesting that it may have the potential to modulate the activity of these proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of pyrimidine, 4-chloro-6-(3-thienyl)- have not yet been fully elucidated. However, recent studies have suggested that this compound has the potential to modulate the activity of various proteins and enzymes involved in various biological processes. Additionally, this compound has been shown to interact with various receptors, suggesting that it may have the potential to modulate the activity of these receptors.
实验室实验的优点和局限性
The use of pyrimidine, 4-chloro-6-(3-thienyl)- in laboratory experiments has several advantages and limitations. One of the main advantages of this compound is its availability and low cost. Additionally, this compound is relatively easy to synthesize and handle, making it suitable for use in a variety of laboratory experiments. However, this compound is relatively unstable and is susceptible to degradation, making it unsuitable for long-term storage. Additionally, this compound is highly reactive and can interact with other compounds, making it unsuitable for use in experiments involving sensitive biological samples.
未来方向
There are several potential future directions for the use of pyrimidine, 4-chloro-6-(3-thienyl)- in scientific research. One potential direction is the development of novel drugs and materials based on this compound. Additionally, this compound could be used in the development of novel diagnostic and therapeutic agents for the treatment of various diseases. Additionally, this compound could be used in the development of novel materials for use in various applications, such as organic semiconductors and nanomaterials. Finally, this compound could be used in the development of novel methods of drug delivery and drug targeting.
生化分析
Biochemical Properties
Pyrimidine, 4-chloro-6-(3-thienyl)- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in inflammatory pathways, such as prostaglandin E2 synthase and inducible nitric oxide synthase . These interactions suggest that Pyrimidine, 4-chloro-6-(3-thienyl)- may have potential anti-inflammatory properties.
Cellular Effects
The effects of Pyrimidine, 4-chloro-6-(3-thienyl)- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in regulating immune response and inflammation . Additionally, Pyrimidine, 4-chloro-6-(3-thienyl)- can alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cellular growth and survival.
Molecular Mechanism
At the molecular level, Pyrimidine, 4-chloro-6-(3-thienyl)- exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of enzymes like prostaglandin E2 synthase by binding to their active sites . This binding interaction prevents the enzymes from catalyzing their respective biochemical reactions, thereby reducing the production of inflammatory mediators. Additionally, Pyrimidine, 4-chloro-6-(3-thienyl)- can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrimidine, 4-chloro-6-(3-thienyl)- have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Pyrimidine, 4-chloro-6-(3-thienyl)- remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound has been associated with sustained inhibition of inflammatory pathways and prolonged effects on gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of Pyrimidine, 4-chloro-6-(3-thienyl)- vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for its therapeutic applications.
Metabolic Pathways
Pyrimidine, 4-chloro-6-(3-thienyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby reducing the levels of metabolites like prostaglandins and nitric oxide . These interactions highlight the compound’s potential to modulate metabolic pathways associated with inflammation and immune response.
Transport and Distribution
Within cells and tissues, Pyrimidine, 4-chloro-6-(3-thienyl)- is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . For example, the compound may bind to plasma proteins, which aid in its distribution throughout the body. Additionally, its lipophilic nature allows it to cross cell membranes and accumulate in lipid-rich tissues.
Subcellular Localization
The subcellular localization of Pyrimidine, 4-chloro-6-(3-thienyl)- plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the endoplasmic reticulum or mitochondria, influencing cellular metabolism and signaling pathways.
属性
IUPAC Name |
4-chloro-6-thiophen-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-3-7(10-5-11-8)6-1-2-12-4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXJNGUMKWLZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302117 | |
| Record name | 4-Chloro-6-(3-thienyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898546-96-8 | |
| Record name | 4-Chloro-6-(3-thienyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898546-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-(3-thienyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


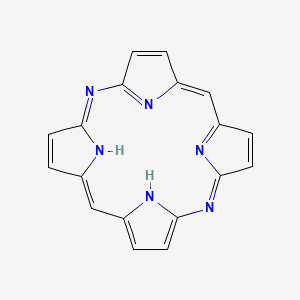
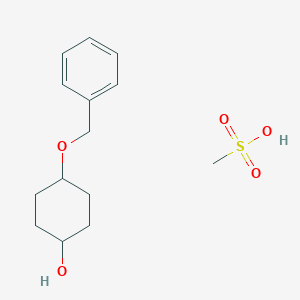

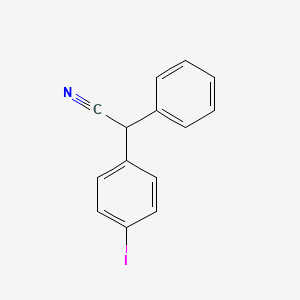

![4-{[4-(Methoxycarbonyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1456545.png)
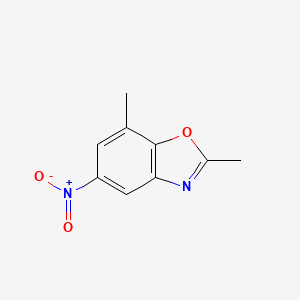
![2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid](/img/structure/B1456548.png)


